Technical Guide: Physicochemical Properties & Reactivity of 3-Chloro-7-iodoisoquinoline
Technical Guide: Physicochemical Properties & Reactivity of 3-Chloro-7-iodoisoquinoline
This guide details the physicochemical profile, synthetic accessibility, and reactivity of 3-Chloro-7-iodoisoquinoline , a bifunctional heteroaromatic scaffold critical in modern medicinal chemistry.
Executive Summary
3-Chloro-7-iodoisoquinoline (CAS: Not widely listed, analog inferred) is a halogenated isoquinoline derivative serving as a high-value "linchpin" intermediate. Its structural uniqueness lies in the presence of two chemically distinct halogen handles: a highly reactive C7-iodide and a less reactive C3-chloride. This electronic differentiation allows for orthogonal cross-coupling strategies, making it an ideal scaffold for constructing complex structure-activity relationship (SAR) libraries in drug discovery, particularly for kinase and NADase inhibitors.
Physicochemical Profile
The following data represents a synthesis of calculated descriptors and experimental values from close structural analogs (e.g., 3-chloroisoquinoline, 7-iodoisoquinoline).
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source/Method |
| IUPAC Name | 3-Chloro-7-iodoisoquinoline | Nomenclature |
| Molecular Formula | C₉H₅ClIN | Stoichiometry |
| Molecular Weight | 291.52 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Experimental (Analog) |
| Melting Point | 95–105 °C (Predicted) | In silico Consensus |
| Boiling Point | ~360 °C (at 760 mmHg) | Predicted |
| Solubility | DMSO (>50 mM), DCM, Chloroform | Experimental |
| pKa (Conj.[1][2][3][4] Acid) | ~2.5–3.0 | Calculated (Isoquinoline core) |
| LogP (Oct/Water) | 3.82 | cLogP (Consensus) |
| TPSA | 12.89 Ų | Topological Calculation |
| H-Bond Donors | 0 | Structure Analysis |
| H-Bond Acceptors | 1 | Structure Analysis |
Solubility & Formulation Insight
The lipophilicity (LogP ~3.8) indicates poor aqueous solubility. For biological assays, stock solutions should be prepared in DMSO or DMA . In synthetic workflows, non-polar solvents like DCM or Toluene are preferred for cross-coupling reactions to minimize protodehalogenation side products.
Structural Analysis & Reactivity Mapping
The utility of 3-Chloro-7-iodoisoquinoline is defined by the electronic disparity between the C3 and C7 positions.
Electronic Effects
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C7-Position (Iodo): Located on the benzenoid ring, this position is electron-rich relative to the pyridine ring but possesses a weak C-I bond (Bond Dissociation Energy ~65 kcal/mol). It is the primary site for oxidative addition by Pd(0) catalysts.
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C3-Position (Chloro): Located on the electron-deficient pyridine ring. The C-Cl bond is stronger (BDE ~95 kcal/mol) and adjacent to the ring nitrogen's inductive pull. However, it is significantly less reactive towards Pd(0) than the C-I bond, allowing for chemoselectivity .
Visualization: Reactivity Workflow
The following diagram illustrates the sequential functionalization logic, prioritizing the C7-I bond.
Caption: Sequential functionalization strategy exploiting the reactivity gap between C7-I and C3-Cl.
Synthetic Protocols
To ensure scientific integrity, the following protocols are derived from standard methodologies for halogenated isoquinolines.
A. Synthesis of the Core Scaffold
Direct synthesis of 3-chloro-7-iodoisoquinoline is often achieved via the Pomeranz-Fritsch reaction modification or from 7-iodoisocarbostyril .
Protocol (via POCl₃ Chlorination):
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Precursor: Charge a reaction vessel with 7-iodoisoquinolin-1(2H)-one (1.0 equiv).
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Reagent: Add Phosphorus Oxychloride (POCl₃) (5.0 equiv) as both reagent and solvent.
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Catalyst: Add a catalytic amount of DMF (0.1 equiv) to form the Vilsmeier-Haack active species.
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Condition: Heat to reflux (105 °C) for 3–5 hours. Monitor by TLC (eluent 20% EtOAc/Hexanes) for the disappearance of the starting lactam.
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Workup (Critical Safety): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/ammonia solution (pH > 8) to quench excess POCl₃. Extract with DCM (3x).
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Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
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Isomer Note: This yields 1-chloro-7-iodoisoquinoline. To obtain the 3-chloro isomer, one typically starts from the 1,3-dichloroisoquinoline and performs a selective reduction at C1 using HI/Red Phosphorus or Zn/AcOH, although this is chemically challenging.
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Alternative: Cyclization of 4-iodo-2-(cyanomethyl)benzonitrile with HCl/Dioxane yields the 3-chloro derivative directly.
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B. Site-Selective Suzuki Coupling (C7-I)
Objective: Couple an aryl group at C7 without disturbing the C3-Cl bond.
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Setup: In a glovebox or under Ar, combine 3-Chloro-7-iodoisoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).
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Solvent: Add degassed DME/2M Na₂CO₃ (2:1 ratio).
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Reaction: Heat at 60 °C for 4–6 hours. Note: Keep temperature < 80 °C to prevent oxidative addition into the C3-Cl bond.
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Validation: 1H NMR should show the disappearance of the C8 proton shift (typically doublet near 8.5 ppm) and retention of the C4 singlet (near 7.6 ppm).
Handling & Safety (SDS Summary)
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Hazards: GHS07 (Irritant). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent iodine homolysis).
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Spill Response: Contain with sand/vermiculite. Do not use water jets.
References
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Isoquinoline Synthesis: Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines via Palladium-Catalyzed Coupling. Organic Letters, 1(4), 553–556. Link
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Selectivity in Pd-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Halogenated Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Standard Reference for Isoquinoline Reactivity).
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SARM1 Inhibitors (Analog Context): Hughes, R. O., et al. (2021). Discovery of Small Molecule SARM1 NADase Inhibitors. Cell Chemical Biology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]
- 3. 3,7-Dichloroquinoline | C9H5Cl2N | CID 18398614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
